molecular formula C11H6ClF3O2 B13629302 5-Chloro-2-trifluoroacetyl-1-indanone

5-Chloro-2-trifluoroacetyl-1-indanone

Cat. No.: B13629302
M. Wt: 262.61 g/mol
InChI Key: ZFNHTWVQIQSXQW-UHFFFAOYSA-N
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Description

5-Chloro-2-trifluoroacetyl-1-indanone is a chemical compound with the molecular formula C11H6ClF3O2 It is a derivative of 1-indanone, characterized by the presence of a chlorine atom at the 5th position and a trifluoroacetyl group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-trifluoroacetyl-1-indanone typically involves the Friedel-Crafts acylation reaction. One common method starts with 5-chloro-1-indanone, which is then reacted with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-trifluoroacetyl-1-indanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

5-Chloro-2-trifluoroacetyl-1-indanone has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific chemical resistance and thermal stability.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-trifluoroacetyl-1-indanone involves its interaction with specific molecular targets. The trifluoroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-trifluoroacetyl-1-indanone is unique due to the combined presence of both chlorine and trifluoroacetyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H6ClF3O2

Molecular Weight

262.61 g/mol

IUPAC Name

5-chloro-2-(2,2,2-trifluoroacetyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H6ClF3O2/c12-6-1-2-7-5(3-6)4-8(9(7)16)10(17)11(13,14)15/h1-3,8H,4H2

InChI Key

ZFNHTWVQIQSXQW-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C1C=C(C=C2)Cl)C(=O)C(F)(F)F

Origin of Product

United States

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